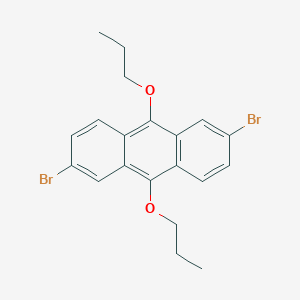
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a fluorinated organic compound. It is characterized by the presence of a heptadecafluorooctyl group attached to a tetrahydrobenzofuran-1,3-dione core. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptadecafluorooctyl group, which is derived from perfluorooctyl iodide.
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate diene.
Coupling Reaction: The heptadecafluorooctyl group is then coupled to the benzofuran core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Automated Synthesis: The synthesis is carried out in automated reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptadecafluorooctyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as non-stick coatings and water-repellent surfaces.
Wirkmechanismus
The mechanism of action of 4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets through its fluorinated moiety. The heptadecafluorooctyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s stability and resistance to degradation also contribute to its prolonged activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Heptadecafluorooctyl)aniline: Another fluorinated compound with similar stability and chemical properties.
4-(Perfluorooctyl)aniline: Known for its use in non-stick coatings and water-repellent applications.
1H,1H-Perfluorooctylamine: Utilized in the synthesis of fluorinated surfactants and polymers.
Uniqueness
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts additional stability and reactivity compared to other fluorinated compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
834880-68-1 |
|---|---|
Molekularformel |
C16H7F17O3 |
Molekulargewicht |
570.20 g/mol |
IUPAC-Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C16H7F17O3/c17-9(18,5-3-1-2-4-6(5)8(35)36-7(4)34)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h1,3-6H,2H2 |
InChI-Schlüssel |
WKWXWNGWQGRGLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2C1C(=O)OC2=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
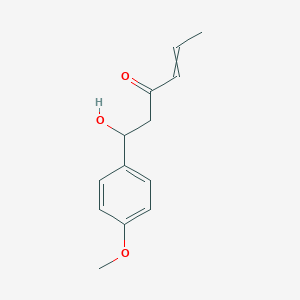
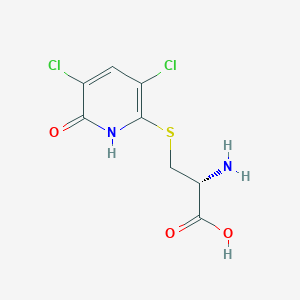
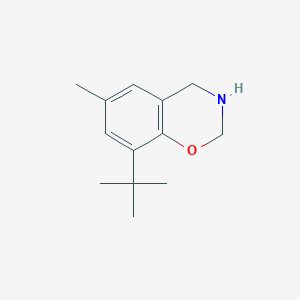
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
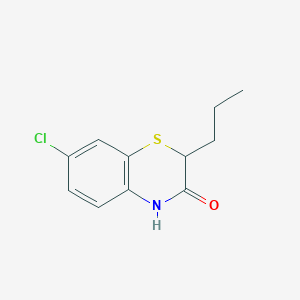
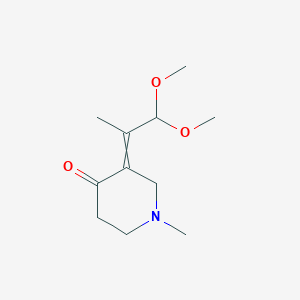
![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
